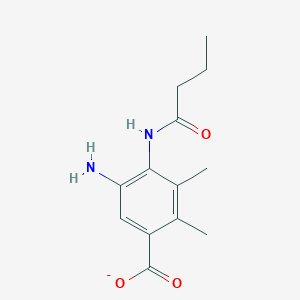![molecular formula C6H4N4 B14761559 Pyrazino[2,3-d]pyridazine CAS No. 254-95-5](/img/structure/B14761559.png)
Pyrazino[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazino[2,3-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-d]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which efficiently produces 1,6-dihydropyridazines that can be converted to biologically important pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazino[2,3-d]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield pyridazine-3,6-diones, while reduction reactions can produce dihydropyridazines
Aplicaciones Científicas De Investigación
Pyrazino[2,3-d]pyridazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives are explored for their use in agrochemicals and as molecular probes in biochemical studies .
Mecanismo De Acción
The mechanism of action of pyrazino[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, some derivatives of this compound have been shown to inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pyrazino[2,3-d]pyridazine include other diazines such as pyridazine, pyrimidine, and pyrazine. These compounds share a common feature of having nitrogen atoms in their ring systems but differ in their specific arrangements and properties .
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct physicochemical properties and biological activities. Compared to other diazines, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .
Propiedades
Número CAS |
254-95-5 |
|---|---|
Fórmula molecular |
C6H4N4 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pyrazino[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H |
Clave InChI |
XFEVEGNEHPLFGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=NN=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
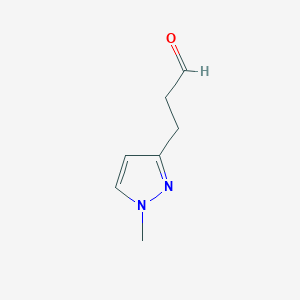
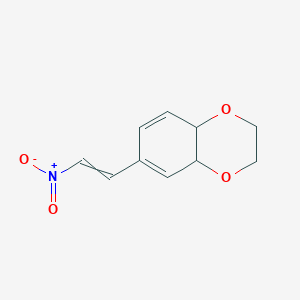
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
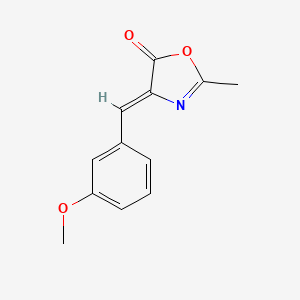
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
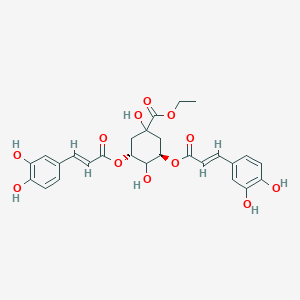
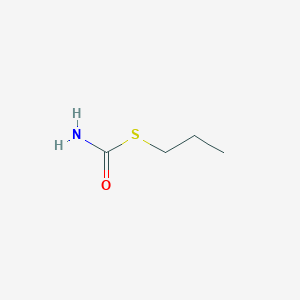
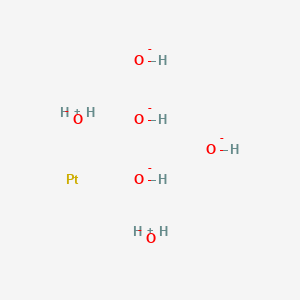

![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)

